5-(4-Iodophenyl)isoxazole
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Overview
Description
5-(4-Iodophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-iodophenyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Iodophenyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents.
Oxidation: Manganese dioxide, copper chloride.
Reduction: Hydrogenation catalysts like palladium on carbon.
Major Products:
- Substituted isoxazoles with various functional groups.
- Oxidized or reduced derivatives of the isoxazole ring .
Scientific Research Applications
5-(4-Iodophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
5-Phenylisoxazole: Lacks the iodine substituent, leading to different reactivity and biological activity.
5-(4-Chlorophenyl)isoxazole: Substituted with chlorine instead of iodine, which affects its chemical properties and applications.
Uniqueness: 5-(4-Iodophenyl)isoxazole is unique due to the presence of the iodine atom, which can be further functionalized to create a wide variety of derivatives. This makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
5-(4-iodophenyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNWYXFACGRXMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380023 |
Source
|
Record name | 5-(4-Iodophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160377-48-0 |
Source
|
Record name | 5-(4-Iodophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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